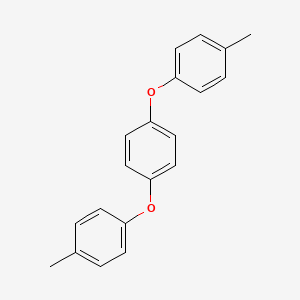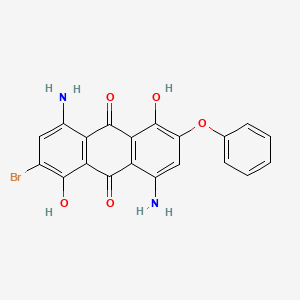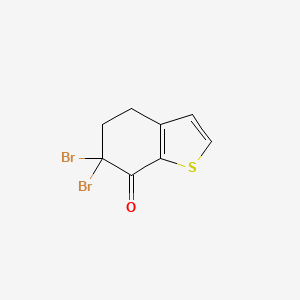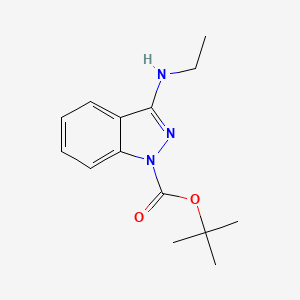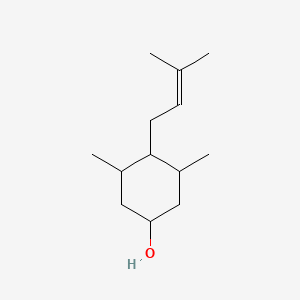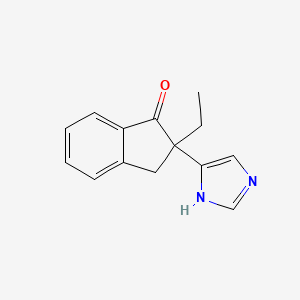
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one is a compound that features an indanone core substituted with an imidazole ring. The imidazole nucleus is a biologically significant pharmacophore, known for its diverse biological and clinical applications
Métodos De Preparación
The synthesis of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique . The reaction conditions typically include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods. The structures of the synthesized compounds are confirmed using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Análisis De Reacciones Químicas
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and larvicidal activities . In medicine, imidazole derivatives are known for their therapeutic potential, including antidiabetic, antifungal, and anti-inflammatory properties . Industrially, this compound can be used in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to interact with biopolymers in living systems, leading to various biological activities . For instance, it can inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be compared with other imidazole derivatives, such as clotrimazole, miconazole, and celecoxib . These compounds share the imidazole nucleus but differ in their specific substituents and applications. For example, clotrimazole and miconazole are primarily used as antifungal agents, while celecoxib is an anti-inflammatory drug . The uniqueness of this compound lies in its specific structure and the resulting biological activities .
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-ethyl-2-(1H-imidazol-5-yl)-3H-inden-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-14(12-8-15-9-16-12)7-10-5-3-4-6-11(10)13(14)17/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
Clave InChI |
RGYAHKKAHXZYBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C1=O)C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-](/img/structure/B8525796.png)
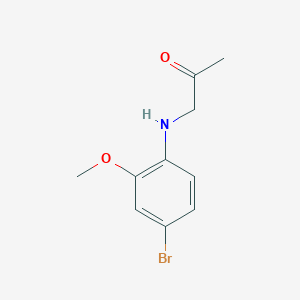
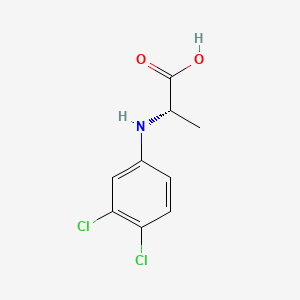

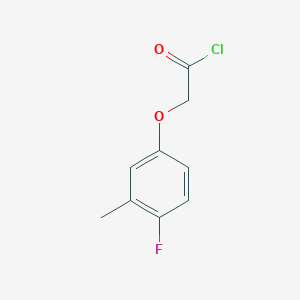
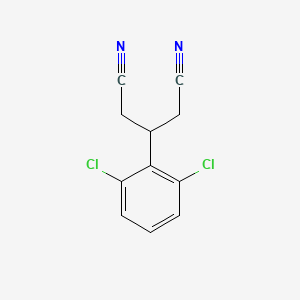
![(R)-N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8525829.png)

